Eglumegad Hydrochloride (LY354740) vs. LY379268: A Direct Comparison of mGlu2/3 Potency and Subtype Selectivity
Eglumegad hydrochloride (LY354740) demonstrates high potency at human recombinant mGlu2 and mGlu3 receptors, with an EC50 of 5.1 nM and 24.3 nM, respectively, exhibiting an approximately 5-fold selectivity for mGlu2 over mGlu3 [1]. In contrast, the related compound LY379268 shows greater potency at both receptors, with EC50 values of 2.69 nM for mGlu2 and 4.48 nM for mGlu3, and a lower selectivity ratio (~1.7-fold) . This indicates that while LY379268 is a more potent agonist overall, eglumegad offers a distinct, less biased activation profile between the two receptor subtypes, which may be critical for studies dissecting the specific roles of mGlu2 versus mGlu3 in physiology and disease [2].
| Evidence Dimension | In vitro agonist potency at human mGlu2 and mGlu3 receptors (EC50) |
|---|---|
| Target Compound Data | EC50 (mGlu2) = 5.1 nM; EC50 (mGlu3) = 24.3 nM |
| Comparator Or Baseline | LY379268: EC50 (mGlu2) = 2.69 nM; EC50 (mGlu3) = 4.48 nM |
| Quantified Difference | Eglumegad is ~1.9-fold less potent at mGlu2 and ~5.4-fold less potent at mGlu3 compared to LY379268. The mGlu2/mGlu3 selectivity ratio is ~4.8 for eglumegad vs. ~1.7 for LY379268. |
| Conditions | Recombinant human mGlu2 and mGlu3 receptors expressed in non-neuronal (RGT) cells; functional assay measuring inhibition of forskolin-stimulated cAMP formation. |
Why This Matters
The distinct selectivity ratio of eglumegad makes it a superior tool compound for studies requiring a more balanced investigation of mGlu2 and mGlu3 receptor function, whereas LY379268's high potency and lower selectivity may obscure subtype-specific effects.
- [1] Schoepp DD, Johnson BG, Wright RA, et al. LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors. Neuropharmacology. 1997;36(1):1-11. PMID: 9144636. View Source
- [2] Linden AM, Shannon H, Baez M, et al. Anxiolytic-like activity of the mGLU2/3 receptor agonist LY354740 in the elevated plus maze test is disrupted in metabotropic glutamate receptor 2 and 3 knock-out mice. Psychopharmacology (Berl). 2005;179(1):284-91. PMID: 15619115. View Source
